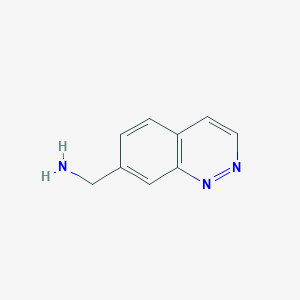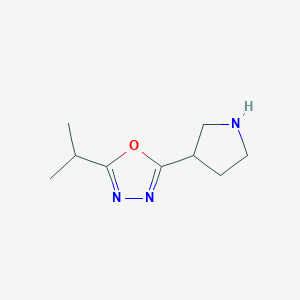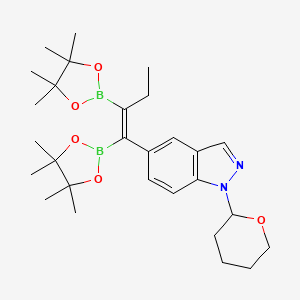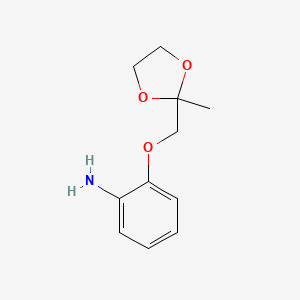
2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline is an organic compound characterized by the presence of a dioxolane ring and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline typically involves the following steps:
-
Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst. For example, 2-methyl-1,3-dioxolane can be prepared by reacting acetaldehyde with ethylene glycol under acidic conditions.
-
Attachment of the Aniline Group: : The next step involves the nucleophilic substitution reaction where the dioxolane derivative reacts with aniline. This can be achieved by using a suitable leaving group on the dioxolane ring, such as a halide or tosylate, and reacting it with aniline in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can convert the nitro derivatives back to the aniline form or reduce other functional groups present in the molecule.
-
Substitution: : The aromatic ring of the aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitroaniline derivatives, while halogenation can produce halogenated aniline compounds.
Applications De Recherche Scientifique
2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline has several applications in scientific research:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
-
Biology: : The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may contribute to binding affinity and specificity towards biological targets.
-
Medicine: : Research into its pharmacological properties could lead to the discovery of new therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.
-
Industry: : In materials science, the compound can be used to synthesize polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring and aniline moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxolan-2-yl)aniline: Similar in structure but lacks the methyl group on the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Contains a hydroxyl group instead of an aniline moiety.
2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Features a carboxylic acid group instead of an aniline moiety.
Uniqueness
2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline is unique due to the combination of the dioxolane ring and aniline moiety, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
70661-01-7 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-[(2-methyl-1,3-dioxolan-2-yl)methoxy]aniline |
InChI |
InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)8-13-10-5-3-2-4-9(10)12/h2-5H,6-8,12H2,1H3 |
Clé InChI |
VRLIBYSRQNTIOC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)COC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)
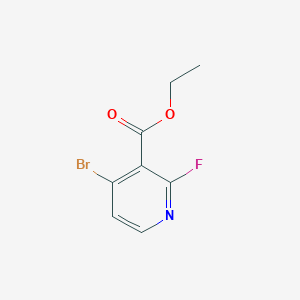
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)


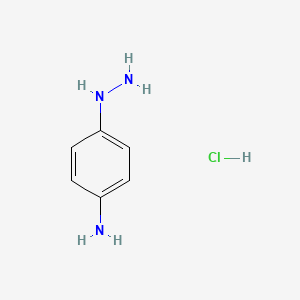
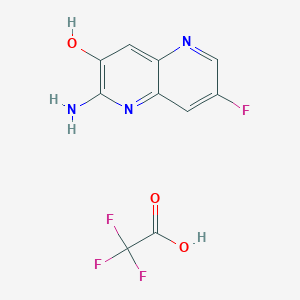
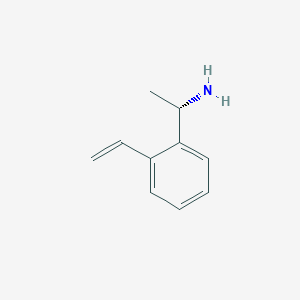
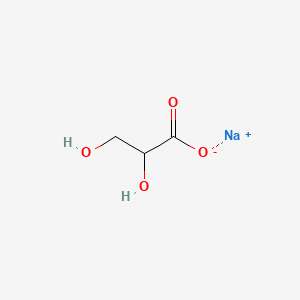
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
